molecular formula C12H14FNO2 B3094733 Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 1260640-16-1

Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B3094733
CAS No.: 1260640-16-1
M. Wt: 223.24
InChI Key: HLLFYIWOQBKPIX-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound with the CAS Number: 1822454-85-2 . It has a molecular weight of 259.71 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14FNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 259.71 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Derivatives

    This compound is often used as an intermediate in the synthesis of other chemical entities. For instance, it has been used in the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, a compound with relevance in the study of antibacterial fluoroquinolones (Rádl, 1994).

  • NMR Study of Derivatives

    The compound and its derivatives have been analyzed using nuclear magnetic resonance (NMR) spectroscopy. This helps in understanding their structural and electronic properties. A study reported the synthesis and NMR spectra of ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its mono-, di-, and tri-fluoro and/or -chloro derivatives (Podányi et al., 1996).

Application in Antibacterial Studies

  • Antibacterial Activity

    Some derivatives of this compound have shown promising antibacterial activity. For example, the compound 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid exhibited significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).

  • Synthesis of Antibacterial Agents

    The compound has been used in the synthesis of new antibacterial agents, such as 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1, 4-dihydroquinolin-3-carboxylic acid, which showed broad antibacterial activity in experimental infections (Goueffon et al., 1981).

Other Applications

  • In Vitro Biological Activity

    Derivatives of this compound have been synthesized and their in vitro biological activities reported. For instance, 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid served as an intermediate for various derivatives with reported biological activities (Ziegler et al., 1988).

  • Fluorophore Forming Reactions

    The compound has been used in the study of fluorophore forming reactions. For example, catecholamines reacted with glyoxylic acid to form strongly fluorescent derivatives, where derivatives of tetrahydroisoquinoline-1-carboxylic acid facilitated the reaction (Svensson et al., 1975).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-4,7,11,14H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLFYIWOQBKPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 6
Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

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